N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide
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Overview
Description
N-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide, also known as FPEO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPEO belongs to the family of oxamide compounds, which have been studied extensively for their biological and pharmaceutical properties. In
Scientific Research Applications
- Spirocyclic Derivatives : The compound’s spirocyclic structure makes it interesting for medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs, especially in areas like chiral medicine .
- Chiral LCD Materials : Spirocyclic compounds play a crucial role in liquid crystal displays (LCDs). Researchers study their chiral properties to enhance display performance and efficiency .
- Biological Pesticides : Spirocyclic derivatives have potential as biological pesticides. Their unique structures may allow for selective targeting of pests while minimizing harm to beneficial organisms .
- Synthetic Routes : Researchers explore efficient synthetic routes to prepare this compound. Investigations into N-arylation, reduction, and amide coupling reactions contribute to the development of versatile methodologies .
Medicinal Chemistry and Drug Development
Materials Science and Liquid Crystal Displays (LCDs)
Agriculture and Biological Pesticides
Organic Synthesis and Chemical Reactions
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
It is possible that the compound could influence pathways related to the function of its potential targets .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-10-3-5-11(6-4-10)17-14(19)13(18)16-8-7-12-2-1-9-20-12/h1-6,9H,7-8H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWHREYAEYVYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide |
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